4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione
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Overview
Description
4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is a complex organic compound that features a bromopyridine moiety, a pyrrolidine ring, and a thiane dioxide group. This compound is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione typically involves multiple steps:
Formation of the Bromopyridine Moiety: This step involves the bromination of pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Coupling Reactions: The bromopyridine and pyrrolidine intermediates are coupled using a suitable coupling agent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Introduction of the Thiane Dioxide Group: The final step involves the oxidation of the thiane ring to form the thiane dioxide group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiane ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromopyridine moiety, converting it to a pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Pyridine derivatives
Substitution: Substituted pyridine derivatives
Scientific Research Applications
4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and medicinal chemistry.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of kinase inhibitors.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets, such as kinases. The bromopyridine moiety may bind to the active site of the enzyme, inhibiting its activity. The pyrrolidine ring and thiane dioxide group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine
- 3-(5-Bromo-4-[pyrrolidin-1-yl]pyrimidin-2-yl)amino)phenol
Uniqueness
4-({3-[(3-Bromopyridin-4-yl)oxy]pyrrolidin-1-yl}methyl)-1lambda6-thiane-1,1-dione is unique due to the presence of the thiane dioxide group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group.
Properties
IUPAC Name |
4-[[3-(3-bromopyridin-4-yl)oxypyrrolidin-1-yl]methyl]thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3S/c16-14-9-17-5-1-15(14)21-13-2-6-18(11-13)10-12-3-7-22(19,20)8-4-12/h1,5,9,12-13H,2-4,6-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXMMPJKTWWRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Br)CC3CCS(=O)(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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